molecular formula C24H34N2 B14220051 N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine CAS No. 627520-99-4

N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine

Cat. No.: B14220051
CAS No.: 627520-99-4
M. Wt: 350.5 g/mol
InChI Key: UMZKDSQUJAPQCO-UHFFFAOYSA-N
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Description

N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine is a complex organic compound with a unique structure that includes a piperidine ring and a diphenylpropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The piperidine ring is then alkylated with ethyl groups using alkyl halides in the presence of a base.

    Coupling with Diphenylpropanamine: The final step involves coupling the alkylated piperidine with diphenylpropanamine under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Ethylpiperidin-1-yl)ethyl]propan-2-amine
  • 2-(1-Ethylpiperidin-4-yl)ethanamine
  • N-Ethyl-N-[2-(2-ethylpiperidin-1-yl)ethyl]amine

Uniqueness

N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a diphenylpropanamine moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

627520-99-4

Molecular Formula

C24H34N2

Molecular Weight

350.5 g/mol

IUPAC Name

N-[2-(2-ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine

InChI

InChI=1S/C24H34N2/c1-2-23-15-9-10-19-26(23)20-18-25-17-16-24(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-14,23-25H,2,9-10,15-20H2,1H3

InChI Key

UMZKDSQUJAPQCO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CCNCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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